2-Chloro-1-(4-isobutylphenyl)propan-1-one
Overview
Description
2-Chloro-1-(4-isobutylphenyl)propan-1-one is an organic compound with the molecular formula C13H17ClO. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(4-isobutylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the chlorination of 1-(4-isobutylphenyl)propan-1-one using thionyl chloride or phosphorus pentachloride . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-isobutylphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Reduction Reactions: The compound can be reduced to form 1-(4-isobutylphenyl)propan-1-ol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into carboxylic acids or ketones, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 1-(4-isobutylphenyl)propan-1-ol.
Reduction: 1-(4-isobutylphenyl)propan-1-ol.
Oxidation: 2-(4-isobutylphenyl)propanoic acid (ibuprofen).
Scientific Research Applications
2-Chloro-1-(4-isobutylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in the synthesis of bioactive molecules.
Medicine: Key intermediate in the production of NSAIDs like ibuprofen, which are widely used for their anti-inflammatory and analgesic properties.
Industry: Utilized in the manufacture of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-isobutylphenyl)propan-1-one primarily involves its role as an intermediate in the synthesis of ibuprofen. During this process, the compound undergoes various chemical transformations, ultimately leading to the formation of ibuprofen, which inhibits the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Isobutylphenyl)propan-1-one: A precursor in the synthesis of 2-Chloro-1-(4-isobutylphenyl)propan-1-one.
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): The final product in the synthesis pathway involving this compound.
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of ibuprofen. Its chemical structure allows for selective reactions that are crucial for the efficient production of ibuprofen, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-chloro-1-[4-(2-methylpropyl)phenyl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHSMBINQBEFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379471 | |
Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80336-66-9 | |
Record name | 2-Chloro-1-[4-(2-methylpropyl)phenyl]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80336-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-(4-isobutylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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